molecular formula C7H5ClO B042229 3-Chlorobenzaldehyde CAS No. 587-04-2

3-Chlorobenzaldehyde

Cat. No.: B042229
CAS No.: 587-04-2
M. Wt: 140.56 g/mol
InChI Key: SRWILAKSARHZPR-UHFFFAOYSA-N
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Description

3-Chlorobenzaldehyde (CAS 587-04-2) is an aromatic aldehyde with the molecular formula C₇H₅ClO and a molecular weight of 140.57 g/mol. It is synthesized via electrochemical oxidation of 3-chlorobenzyl alcohol, yielding a colorless oil with a density of 1.243 g/cm³ . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 9.97 (s, 1H), 7.89–7.73 (m, 2H), 7.51–7.45 (m, 2H)
  • ¹³C NMR (CDCl₃): δ 190.8 (C=O), 137.8–127.8 (aromatic carbons) .

It is soluble in alcohols, ethers, and acetone but insoluble in water . Its primary applications include synthesis of pharmaceuticals (e.g., quinoxaline derivatives), agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. Another method includes the reaction of 3-chlorotoluene with formic acid and a suitable oxidizing agent .

Industrial Production Methods: In industrial settings, this compound is typically produced via the chlorination of benzaldehyde. This process involves the use of chlorine gas and a catalyst to achieve high yields and purity. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

3-Chlorobenzaldehyde is employed in various research settings, particularly in:

  • Synthesis of Pharmaceuticals :
    • It serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of anti-inflammatory and analgesic agents due to its ability to modify biological activity through structural changes in drug molecules .
  • Catalysis :
    • Research has shown that this compound can act as a substrate in catalytic reactions. For example, it has been studied for its role in the acetalization process when catalyzed by halogen acids, demonstrating significant catalytic properties that can enhance reaction efficiency .
  • Material Science :
    • The compound is also investigated for its potential applications in creating novel materials. Studies have explored its use in developing hybrid compounds that exhibit unique properties suitable for advanced material applications .

Medicinal Chemistry

In medicinal chemistry, this compound is notable for:

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antimicrobial agents .
  • Dye Intermediates :
    • The compound is used as an intermediate in dye manufacturing, particularly for producing azo dyes and other colorants that are essential in textile and cosmetic industries .

Industrial Applications

  • Pesticide Production :
    • This compound is involved in synthesizing various pesticide molecules, contributing to agricultural chemistry by enhancing crop protection strategies .
  • Solvent Properties :
    • Due to its solubility in organic solvents such as ethyl acetate and acetone, it is often used as a solvent or reagent in chemical reactions within industrial settings .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the European Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents derived from this compound. The research demonstrated that modifications to the aldehyde group significantly enhanced the antimicrobial efficacy against various bacterial strains.

Case Study 2: Catalytic Acetalization

Research conducted on the catalytic acetalization of this compound highlighted its effectiveness when combined with specific catalysts. The study revealed that using halogen acids improved reaction rates and yields significantly compared to traditional methods.

Mechanism of Action

The mechanism of action of 3-Chlorobenzaldehyde involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, it acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The compound’s aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde

The position of the chlorine substituent on the benzaldehyde ring significantly influences chemical reactivity, physical properties, and biological activity.

Table 1: Comparative Properties of Chlorobenzaldehyde Isomers

Property 2-Chlorobenzaldehyde 3-Chlorobenzaldehyde 4-Chlorobenzaldehyde
CAS Number 89-98-5 587-04-2 104-88-1
Molecular Weight 140.57 g/mol 140.57 g/mol 140.57 g/mol
Density 1.269 g/cm³ 1.243 g/cm³ 1.196 g/cm³
Boiling Point 213–215°C 214–216°C 211–213°C
Solubility Similar to 3-chloro isomer Soluble in organic solvents Similar to 3-chloro isomer
Biocatalytic Conversion Rate <20% (low activity) ~100% (high activity) ~20% (moderate activity)

Key Differences:

Reactivity in Biocatalysis: this compound is efficiently converted to 3-chloromandelic acid amide by arylacetonitrilase, with rates comparable to non-chlorinated benzaldehyde. 4-Chlorobenzaldehyde shows only ~20% conversion, while 2-chlorobenzaldehyde exhibits negligible activity due to steric hindrance or electronic effects .

Synthetic Utility :

  • This compound is preferred in asymmetric aldol reactions for producing (R)-4-(3-chlorophenyl)-4-hydroxybutan-2-one, a precursor for chiral pharmaceuticals .
  • 2-Chlorobenzaldehyde is used in chalcone synthesis but yields lower reaction efficiency in microwave-assisted Claisen-Schmidt reactions compared to the 3-chloro isomer .

Aza-Prins Annulation :

  • This compound achieves good yields (~80%) in aza-Prins couplings due to favorable electronic effects, whereas methoxy-substituted analogs show reduced yields .

Comparison with Other Halogenated Benzaldehydes

Brominated Analogs :

  • 3-Bromobenzaldehyde (CAS 3132-99-8) has a higher molecular weight (185.02 g/mol ) and density (1.583 g/cm³ ) due to bromine’s larger atomic radius. It is less reactive in biocatalysis but useful in halogen-specific coupling reactions .

Fluorinated Analogs :

  • 3-Fluorobenzaldehyde exhibits weaker electron-withdrawing effects compared to chlorine, leading to faster reaction kinetics in nucleophilic substitutions but lower thermal stability .

Biological Activity

3-Chlorobenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial effects, and potential as a precursor in drug synthesis.

This compound (C7H5ClO) is characterized by its aromatic ring with a chlorine substituent at the meta position relative to the aldehyde functional group. This structural feature influences its reactivity and biological interactions.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound and its derivatives. For instance, research involving Schiff bases synthesized from this compound demonstrated significant anticancer activity against human lung cancer cell lines (A549), with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundA54925.4Induction of apoptosis
Schiff Base (from 3-Chloro...)A54915.2DNA interaction and cell cycle arrest
BenzylideneflavanoneCOLO-20530.5Inhibition of cell proliferation

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that it exhibits antibacterial activity against various pathogens, including Escherichia coli and Salmonella typhi. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli50
Salmonella typhi40
Bacillus cereus60

The biological activities of this compound are attributed to several mechanisms:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through DNA damage and cell cycle arrest, particularly in the G2/M phase .
  • Antimicrobial Effects : Its antibacterial properties are linked to its ability to disrupt bacterial cell wall integrity and inhibit essential enzymatic functions .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the effects of various derivatives of this compound on HL-60 leukemia cells, revealing that certain modifications enhanced cytotoxic activity significantly compared to unmodified compounds. The study emphasized structure-activity relationships, indicating that specific substituents could optimize therapeutic efficacy .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of metal complexes with derivatives of this compound. These complexes showed enhanced antimicrobial activity compared to their parent compounds, suggesting that coordination with metal ions could amplify biological effects .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-chlorobenzaldehyde in laboratory settings?

  • This compound poses hazards including skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). Researchers must use full protective suits, chemical-resistant gloves, and respiratory protection (e.g., particle filters or self-contained breathing apparatus) when handling aerosols or vapors. Work should occur in ventilated areas with sealed containers to minimize exposure . Immediate decontamination procedures include washing affected skin with soap/water and flushing eyes for 15 minutes .

Q. How can this compound be synthesized and purified for laboratory use?

  • A common method involves silver(I)-catalyzed formylation of aryl boronic acids, yielding this compound as a white solid (78% yield, m.p. 17–18°C) . Microwave-assisted Claisen-Schmidt reactions with acetone under basic conditions (e.g., NaOH) also produce functionalized α,β-unsaturated ketones (85% yield) . Purification typically involves distillation (b.p. 214°C at 1013 hPa) or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 1H NMR (400 MHz, CDCl₃): δ 9.97 (s, 1H, aldehyde), 7.84–7.48 (m, aromatic protons).
  • 13C NMR (101 MHz, CDCl₃): δ 190.85 (aldehyde), 137.80–127.99 (aromatic carbons) .
  • Rotational spectroscopy confirms conformational stability (e.g., two conformers for this compound) and nuclear quadrupole coupling constants for structural validation .

Advanced Research Questions

Q. How does this compound behave under reactive conditions, and what are its decomposition pathways?

  • This compound is chemically stable under recommended storage conditions but reacts exothermically with oxidizers, acids, or bases . Thermal decomposition (>214°C) may release toxic gases (e.g., CO, HCl). Combustion produces hazardous byproducts, necessitating dry powder or CO₂-based fire suppression . Computational models predict its lower explosion limit (LEL) and auto-ignition temperature, though experimental data remain limited .

Q. What strategies optimize enantioselective synthesis using this compound as a precursor?

  • Minor enantiomer recycling (MER) enhances stereoselectivity in β₃-adrenergic receptor agonist synthesis. For example, acylcyanation of this compound under MER conditions achieves 94% enantiomeric excess (ee) in intermediates . Enzymatic ketone reduction (e.g., Scheffersomyces stipitis ketoreductase) further refines diastereoselectivity in 1,3-diol syntheses .

Q. How does this compound interact with environmental matrices, and what are its ecotoxicological implications?

  • While this compound is classified as non-hazardous to aquatic systems (nwg), its log Pₒ/w value (2.26) suggests moderate bioaccumulation potential . REACH assessments confirm it does not meet PBT/vPvB criteria, but disposal must follow Directive 2008/98/EC to prevent waterway contamination . Soil mobility and endocrine disruption data are lacking, requiring further ecotoxicological studies .

Q. What computational tools validate the electronic and structural properties of this compound?

  • Rotational spectroscopy combined with DFT calculations reveals nuclear quadrupole coupling constants (NQCCs) for chlorine. Experimental NQCC projections (e.g., Θaz = 19.16° in 2-chlorobenzaldehyde) highlight limitations in near-oblate systems, guiding corrections to computational models . Hyperfine splitting patterns aid in distinguishing conformers and vibrational contributions .

Q. Methodological Guidance

Q. How should researchers design experiments to mitigate contradictory data on this compound’s stability?

  • Conflicting reports on decomposition temperatures and reactivity necessitate controlled studies under inert atmospheres (e.g., N₂ or Ar). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify decomposition thresholds, while GC-MS identifies volatile byproducts .

Q. What are best practices for scaling up this compound-based reactions while maintaining yield?

  • Continuous flow reactors improve scalability and safety in oxidation reactions (e.g., KMnO₄ in acidic media). Microwave-assisted methods demonstrate direct scalability (50 mg to 500 mg) with consistent yields . Optimize solvent systems (e.g., ethanol/water mixtures) to reduce side reactions and enhance purity .

Q. How can researchers address gaps in this compound’s toxicological profile?

  • Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., zebrafish embryo toxicity) to assess unverified hazards like STOT-SE effects. Collaborate with regulatory bodies to align findings with REACH Annex XVII restrictions .

Properties

IUPAC Name

3-chlorobenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWILAKSARHZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1074591
Record name Benzaldehyde, 3-chloro-
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Molecular Weight

140.56 g/mol
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CAS No.

587-04-2
Record name 3-Chlorobenzaldehyde
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Record name Benzaldehyde, 3-chloro-
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Record name 3-CHLOROBENZALDEHYDE
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Record name 3-chlorobenzaldehyde
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Synthesis routes and methods

Procedure details

TiCl3/15% in H2O (200 ml) was added at room temperature to a solution of intermediate (6-c) (38 g) in THF (300 ml). The mixture was stirred at room temperature for 90 minutes. The mixture was poured out on ice, basified with K2CO3, filtered over celite, washed with ethyl acetate and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97/3/0.1 and 95/5/0.1), yielding 18.7 g (49%) of (±)-[2-amino-5-[4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]phenyl](3-chlorophenyl)methanone (interm. 6-d).
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate ( 6-c )
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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